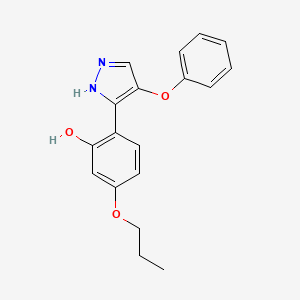
N-(2,4-dichlorophenyl)-2-biphenylcarboxamide
Overview
Description
N-(2,4-dichlorophenyl)-2-biphenylcarboxamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DPA is a white crystalline powder with a molecular weight of 355.22 g/mol and a melting point of 162-164°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water.
Scientific Research Applications
DPA has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. DPA has also been found to have neuroprotective effects and can improve cognitive function. Additionally, DPA has been used as a probe to study the binding of drugs to human serum albumin, which is an important protein involved in drug transportation in the body.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its anti-tumor activity by inhibiting the growth of cancer cells through the induction of apoptosis, which is a process of programmed cell death. DPA has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic inflammation.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. It can modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. DPA can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress in the body. Additionally, DPA has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in the lab. DPA is also soluble in organic solvents, which makes it easy to work with in various assays. However, DPA has some limitations as well. It has low aqueous solubility, which can limit its use in certain experiments. Additionally, DPA has not been extensively studied in human trials, so its safety and efficacy in humans are not fully known.
Future Directions
There are several future directions for research on DPA. One potential avenue is to study its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of research could be to investigate the mechanism of action of DPA in more detail to better understand its effects on the body. Additionally, further studies on the safety and efficacy of DPA in humans are needed to determine its potential as a drug candidate.
Conclusion:
In conclusion, DPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It can be synthesized through a multi-step process and has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective activities. DPA has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential of DPA as a therapeutic agent and its mechanism of action.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-14-10-11-18(17(21)12-14)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTMMHJDKRQJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)biphenyl-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4672330.png)
![N'-[(1-ethyl-1H-indol-3-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4672334.png)


![{2-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4672367.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4672371.png)
![3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4672377.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B4672378.png)
![N-{4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4672379.png)
![N-benzyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4672385.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4672397.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4672398.png)
![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4672410.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672418.png)